
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone
Overview
Description
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a piperidine ring, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with 4-hydroxypiperidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-2-hydroxybenzoic acid .
Reduction: The compound can be reduced to form 3-amino-2-hydroxybenzyl alcohol .
Substitution: The hydroxyl group can undergo substitution reactions with various reagents, such as tosyl chloride , to form tosylate esters .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Using reagents like tosyl chloride in the presence of a base.
Major Products Formed:
3-Amino-2-hydroxybenzoic acid: (from oxidation)
3-Amino-2-hydroxybenzyl alcohol: (from reduction)
Tosylate esters: (from substitution)
Scientific Research Applications
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: can be compared with other similar compounds, such as 3-amino-2-hydroxybenzamide and 4-hydroxypiperidine derivatives . These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications.
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Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-3-1-2-9(11(10)16)12(17)14-6-4-8(15)5-7-14/h1-3,8,15-16H,4-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGSURPBULPNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729818 | |
Record name | (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473731-25-8 | |
Record name | (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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